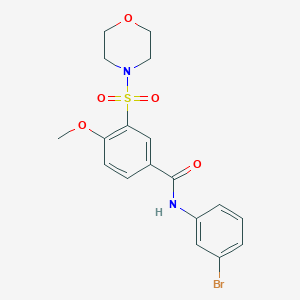
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as tyrosine kinase inhibitors, which are designed to target specific enzymes involved in the growth and spread of cancer cells. In
Mecanismo De Acción
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide works by inhibiting the activity of specific tyrosine kinases, which are enzymes that play a key role in the growth and spread of cancer cells. By blocking the activity of these enzymes, N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide can help to slow down or stop the growth of cancer cells. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide also has anti-inflammatory properties, which may help to reduce the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has also been shown to reduce the symptoms of inflammatory diseases in animal models. In addition, N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been shown to have a good safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for certain tyrosine kinases, which allows researchers to target specific pathways involved in cancer growth and spread. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide also has a good safety profile, which makes it a valuable tool for preclinical studies. However, one limitation of using N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide is its cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the potential use of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide. Finally, there is a need for further research on the safety and efficacy of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide in clinical trials, which will be necessary for its eventual approval as a cancer therapy.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide involves several steps, including the reaction of 3-bromoaniline with 4-methoxybenzoyl chloride to form 3-bromo-4-methoxybenzamide. This intermediate is then reacted with morpholine and sulfonyl chloride to yield N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide. The synthesis method has been optimized to produce high yields of pure N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including c-Met, VEGFR-2, and Tie-2, which are involved in the growth and spread of cancer cells. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Propiedades
Nombre del producto |
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide |
|---|---|
Fórmula molecular |
C18H19BrN2O5S |
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19BrN2O5S/c1-25-16-6-5-13(18(22)20-15-4-2-3-14(19)12-15)11-17(16)27(23,24)21-7-9-26-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
Clave InChI |
YJRNLBCZNSJLQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)N3CCOCC3 |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)



